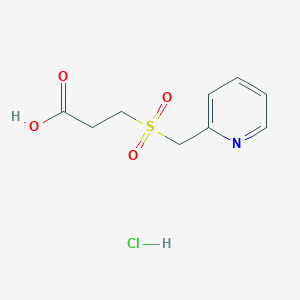

![molecular formula C20H19NO2S B2709415 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide CAS No. 2035004-40-9](/img/structure/B2709415.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a polycyclic aromatic compound and is a fusion of benzene and thiophene rings . It’s used as a building block in organic synthesis and has been found in various pharmaceutical compounds .

Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The solid-state structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure often reveals interesting features, such as a four-coordinated dimethylboryl centre .Chemical Reactions Analysis

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .Physical And Chemical Properties Analysis

All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o -carboranes and their aryl groups .Scientific Research Applications

Anticonvulsant Activity : Research on cinnamamide derivatives, including those related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide, has indicated potential anticonvulsant properties. These compounds possess structural elements considered beneficial for anticonvulsant activity. Studies have analyzed their conformations and intermolecular interactions to propose a pharmacophore model for cinnamamide derivatives with anticonvulsant properties (Żesławska et al., 2017).

Antidepressant-like Action : A study on N-(2-hydroxyethyl) cinnamamide derivatives, which are structurally similar to the compound , revealed antidepressant-like actions in mice models. These compounds, when given orally, significantly reduced immobility time in depression-related tests, suggesting their potential as antidepressants (Deng et al., 2011).

Chemical Synthesis and Analysis : Research has been conducted on the efficient synthesis and spectral analysis of cinnamamides, including methods that can potentially be applied to synthesize this compound. These studies focus on the chemical processes and characterization of these compounds (Barajas et al., 2008).

Molecular Docking and Herbicidal Evaluation : Cinnamamide derivatives have been studied for their potential as herbicides. Through molecular docking and synthesis, these compounds have shown promise in inhibiting certain plant enzymes, suggesting their utility in agricultural applications (Song et al., 2021).

Anticancer Activity : Studies on benzo[b]thiophene analogs, which share structural similarities with this compound, have shown selectivity towards certain cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptotic cell death in cancer cells, indicating their potential in cancer therapy (Haridevamuthu et al., 2023).

Mechanism of Action

properties

IUPAC Name |

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUWFESMBNDQIN-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

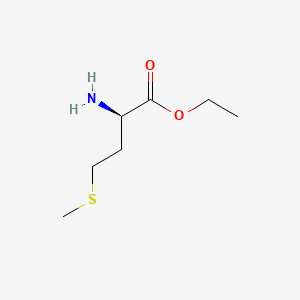

![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)

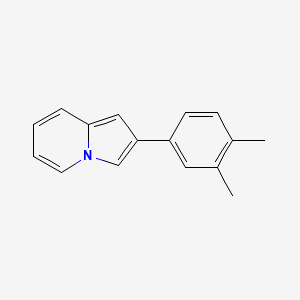

![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2709345.png)

![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)